molecular formula C9H12FNO B8168783 2-Fluoro-3-isopropoxyaniline

2-Fluoro-3-isopropoxyaniline

Cat. No.: B8168783
M. Wt: 169.20 g/mol
InChI Key: HGGILFRBIXLBSH-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxyaniline (CAS: Not explicitly listed in evidence) is an aromatic amine derivative featuring a fluorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the aniline ring. Key properties of this analog include:

  • Molecular Formula: C₉H₁₂FN
  • Molecular Weight: 153.2 g/mol
  • Solubility: Provided as a 10 mM solution in solvent (unspecified)
  • Storage: Recommended to store at room temperature (RT) with protection from light .

Properties

IUPAC Name

2-fluoro-3-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGILFRBIXLBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Fluoro-3-isopropoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative, followed by reduction of the nitro group to an amino group. The general steps are as follows:

  • Nucleophilic Aromatic Substitution:

    • Starting Material: 2-Fluoro-3-nitroanisole
    • Reagent: Isopropyl alcohol
    • Catalyst: Potassium carbonate
    • Solvent: Dimethylformamide
    • Reaction Conditions: Reflux for several hours
  • Reduction:

    • Starting Material: 2-Fluoro-3-isopropoxynitrobenzene
    • Reagent: Hydrogen gas
    • Catalyst: Palladium on carbon
    • Solvent: Ethanol
    • Reaction Conditions: Room temperature and atmospheric pressure

Industrial Production Methods:

In an industrial setting, the production of 2-Fluoro-3-isopropoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

2-Fluoro-3-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcoholic solvent.

Major Products:

    Oxidation: 2-Fluoro-3-isopropoxynitrobenzene

    Reduction: 2-Fluoro-3-isopropoxyaniline

    Substitution: 2-Hydroxy-3-isopropoxyaniline

Scientific Research Applications

2-Fluoro-3-isopropoxyaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and metabolic stability .

Comparison with Similar Compounds

2-Fluoro-3-isopropylaniline (CAS: 1369881-49-1)

  • Structure : Fluorine at position 2; isopropyl (-CH(CH₃)₂) at position 3.
  • Key Differences :
    • Polarity : The absence of an oxygen atom in the isopropyl group reduces polarity compared to isopropoxy, likely enhancing lipophilicity.
    • Applications : Used in pharmaceutical intermediate synthesis (e.g., kinase inhibitors) due to its amine functionality .

1-Fluoronaphthalene (, Compound f)

  • Structure : Fluorine attached to a naphthalene ring.
  • Key Differences :
    • Aromatic System : Naphthalene (two fused benzene rings) vs. single benzene ring in 2-Fluoro-3-isopropoxyaniline.
    • Functionality : Lacks the amine (-NH₂) and alkoxy groups, reducing its utility in drug synthesis but increasing stability for use as a solvent or fluorinated intermediate .

3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic Acid (CAS: 478260-03-6)

  • Structure: Fluorophenyl group linked to a propanoic acid and isoindolinone moiety.
  • Key Differences: Complexity: Incorporates a heterocyclic isoindolinone ring and carboxylic acid group, enabling hydrogen bonding and targeting specific enzymes (e.g., proteases). Molecular Weight: 299.30 g/mol vs. 153.2 g/mol for 2-Fluoro-3-isopropylaniline, indicating higher metabolic stability but lower membrane permeability .

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Primary Applications
2-Fluoro-3-isopropoxyaniline* ~169.2 (estimated) -NH₂, -OCH(CH₃)₂, -F Moderate-High Pharmaceutical intermediates
2-Fluoro-3-isopropylaniline 153.2 -NH₂, -CH(CH₃)₂, -F Moderate Kinase inhibitor synthesis
1-Fluoronaphthalene 146.14 -F (on naphthalene) Low Solvent, fluorinated building block
3-(3-Fluorophenyl)-... Acid 299.30 -COOH, -F, isoindolinone High Enzyme-targeted drug design

*Estimated based on structural analogy.

Research Findings and Implications

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions in 2-Fluoro-3-isopropoxyaniline derivatives .
  • Solubility : The isopropoxy group may improve aqueous solubility compared to isopropyl analogs, critical for bioavailability in drug development.
  • Stability : Compounds like 1-Fluoronaphthalene exhibit higher thermal stability due to fused aromatic systems, whereas amine-containing analogs require light protection to prevent degradation .

Biological Activity

2-Fluoro-3-isopropoxyaniline is an organic compound characterized by a fluorine atom and an isopropoxy group attached to an aniline structure. Its molecular formula is C9H12FNOC_9H_{12}FNO, with a molecular weight of approximately 183.21 g/mol. The presence of the fluoro-substituted aromatic ring influences both its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological studies.

Research indicates that 2-fluoro-3-isopropoxyaniline exhibits various biological activities, particularly through its interactions with proteins and enzymes. Techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to investigate these interactions, which are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Biological Properties

The biological properties of 2-fluoro-3-isopropoxyaniline can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines while showing minimal effects on non-tumorigenic cells, indicating selective cytotoxicity .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Binding Affinity : Interaction studies have demonstrated that 2-fluoro-3-isopropoxyaniline has a significant binding affinity for various biological targets, suggesting its potential as a lead compound in drug development.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of 2-fluoro-3-isopropoxyaniline:

Compound NameStructural FeaturesUnique Aspects
3-Isopropoxyaniline Lacks fluorine substitutionMore hydrophobic; potential for different reactivity
5-Fluoro-2-isopropoxyaniline Different position of fluorineMay exhibit distinct biological properties
4-Fluoroaniline Simple fluoroaniline structureCommonly used in dye manufacturing
2,4-Dichloroaniline Contains chlorine substituentsKnown for herbicidal properties

This table illustrates how the presence of the fluorine atom and isopropoxy group in 2-fluoro-3-isopropoxyaniline may enhance its solubility and reactivity compared to other anilines.

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of various anilines, 2-fluoro-3-isopropoxyaniline was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent activity compared to control compounds . The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Metabolic Enzyme Inhibition

Another study focused on the inhibition of cytochrome P450 enzymes by 2-fluoro-3-isopropoxyaniline. This inhibition was linked to altered bile acid metabolism, which has implications for diabetes treatment. Mice models demonstrated improved glucose tolerance and insulin sensitivity following treatment with this compound, showcasing its potential role in managing metabolic diseases .

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